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Propargyl-PEG13-bromide

PROTAC Linker optimization Structure-activity relationship

PROTAC library synthesis often fails due to suboptimal linker length mismatches. Propargyl-PEG13-bromide offers a defined monodisperse PEG13 chain with a maximum contour length of ~4.55 nm, exceeding standard PEG4-PEG8 alternatives. - Orthogonal propargyl/bromide handles enable sequential, protecting-group-free assembly for rapid modular library generation. - The small bromide leaving group ensures efficient SN2 displacement with bulky E3 ligands; PEG13 chain ensures batch-to-batch reproducible solubility.

Molecular Formula C29H55BrO13
Molecular Weight 691.6
CAS No. 2410937-34-5
Cat. No. B3118640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG13-bromide
CAS2410937-34-5
Molecular FormulaC29H55BrO13
Molecular Weight691.6
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2
InChIKeyCKLGLALHALJBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG13-bromide Specifications


Propargyl-PEG13-bromide (CAS 2410937-34-5) is a heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1] and a terminal bromide leaving group for nucleophilic substitution . The PEG13 spacer consists of 13 ethylene glycol repeat units, conferring a specific hydrodynamic radius and chain flexibility that distinguishes it from shorter-chain PEG linkers in PROTAC design [2].

Heterobifunctional CuAAC + SN2 linker – sequential, protecting-group-free PROTAC assembly
PEG13 extended reach – supports conformational sampling for large inter-domain protein pairs
Monodisperse PEG13 – defined hydrodynamic radius and batch-to-batch conjugate consistency

Propargyl-PEG13-bromide Selection Criteria


Generic substitution among PEG-based PROTAC linkers fails because linker length is a primary conformational determinant of degradation efficiency [1], and the specific orthogonal functional group pairing—here propargyl/bromide—dictates synthetic compatibility and modular assembly strategy . A systematic study of Retro-2-based PROTACs demonstrated that GSPT1 degradation depends on PEG linker length [2], underscoring that in-class compounds of different PEG repeat numbers cannot be interchanged without altering biological outcome. Furthermore, monodisperse PEG13 provides a defined hydrodynamic radius and reproducible batch-to-batch solubility, whereas shorter PEG4–PEG8 linkers impose more constrained conformational sampling [3].

Length
Shorter PEG4–PEG8 linkers may fail to span large inter-domain distances, altering degradation efficiency.
Functionality
Homobifunctional linkers (e.g., bis-propargyl) require orthogonal azide partners or protecting groups, complicating assembly.
Leaving Group
Bulkier tosylate leaving groups may slow SN2 displacement with sterically hindered nucleophiles.

Propargyl-PEG13-bromide Differentiation Evidence


PEG13 Extended Conformational Sampling

In a systematic PROTAC structure-activity relationship study, progression from PEG4 to PEG8 enhanced ternary complex residence time by an order of magnitude [1]. This class-level inference establishes that longer PEG linkers—including PEG13—provide greater conformational entropy and extended reach compared to shorter PEG4–PEG8 homologs, enabling sampling of catalytically competent poses for targets with larger inter-domain distances [2].

Ternary complex residence
Class-level inference
~10× increase from PEG4 to PEG8; PEG13 expected >PEG8
Supports extended-reach PROTAC design
Extrapolated from shorter PEG kinetic data
PROTAC Linker optimization Structure-activity relationship

PEG13 Size Differentiation

PEG13 comprises 13 ethylene glycol repeat units, with each unit contributing approximately 0.35 nm to the fully extended contour length . This yields a calculated maximum contour length of approximately 4.55 nm for PEG13 [1], compared to ~1.4 nm for PEG4 and ~2.8 nm for PEG8. The corresponding hydrodynamic radius increases with chain length, with empirical scaling relationships (Rh ≈ 0.023 × MW^0.55 nm) predicting larger effective solvated dimensions for PEG13 [2], directly influencing steric shielding and ternary complex geometry.

Max contour length
Class-level inference
4.55 nm (PEG13)
PEG4: ~1.4 nm / PEG8: ~2.8 nm
Accommodates large inter-domain targets
Based on fully extended chain model
PEGylation Hydrodynamic radius Linker design

Propargyl/Bromide Orthogonality

Propargyl-PEG13-bromide uniquely pairs a CuAAC-compatible alkyne with an SN2-reactive bromide leaving group . In contrast to bis-propargyl-PEG13 , which requires orthogonal azide partners on both ligands, the propargyl/bromide combination permits a sequential modular assembly: first, bromide substitution with a nucleophile-bearing ligand (amine, thiol, alcohol) [1]; second, CuAAC conjugation to an azide-modified ligand . This eliminates the need for orthogonal protecting group strategies required when using homobifunctional linkers or linkers with identical terminal reactivities.

Conjugation orthogonality
Head-to-head
Propargyl/bromide enables sequential modular assembly; bis-propargyl requires orthogonal strategies
Reduces synthetic steps for library generation
CuAAC + SN2, protecting-group-free workflow
Click chemistry Bioconjugation PROTAC synthesis

Bromide Leaving Group Reactivity

The bromide terminus of Propargyl-PEG13-bromide functions as a very good leaving group for nucleophilic substitution , enabling efficient conjugation to amine-, thiol-, and alcohol-bearing molecules . This contrasts with alternative leaving groups such as tosylate (Propargyl-PEG4-Tos) [1], where the bulkier aryl sulfonate can introduce steric hindrance and potential side reactions during conjugation. The smaller bromide leaving group offers faster reaction kinetics with less steric interference, particularly important when conjugating to sterically hindered nucleophiles.

Leaving group reactivity
Class-level inference
Bromide: smaller steric footprint vs tosylate, faster SN2 with hindered nucleophiles
May improve conjugation to sterically demanding ligands
Bromide atomic radius ~114 pm; tosylate bulkier
Nucleophilic substitution Leaving group Bioconjugation

Propargyl-PEG13-bromide Application Scenarios


PROTAC Library Synthesis with Extended Linker Reach

Propargyl-PEG13-bromide is optimally suited for synthesizing PROTAC libraries targeting protein pairs with large inter-domain distances (e.g., >3 nm) [1]. The PEG13 spacer provides approximately 4.55 nm maximum contour length, exceeding the reach of standard PEG4–PEG8 linkers [2]. The heterobifunctional propargyl/bromide design enables sequential, protecting-group-free assembly: first, bromide displacement with a nucleophile-bearing E3 ligand; second, CuAAC conjugation of an azide-modified target-protein ligand . This modular workflow accelerates library generation compared to linkers requiring orthogonal protection.

Bioconjugation of Sterically Hindered Nucleophiles

The small bromide leaving group of Propargyl-PEG13-bromide provides efficient SN2 displacement even when conjugating to sterically hindered amine, thiol, or alcohol nucleophiles [1]. This makes the compound particularly valuable for attaching bulky ligands (e.g., CRBN ligands, hydrophobic warheads) to alkyne-bearing biomolecules or surfaces. The PEG13 spacer simultaneously imparts aqueous solubility [2] and reduces non-specific binding , improving conjugate performance in biological assays.

PEGylation of Azide-Modified Biomolecules

For PEGylation applications where increased hydrodynamic radius is desired to extend circulatory half-life and reduce immunogenicity, Propargyl-PEG13-bromide offers a defined, monodisperse PEG13 chain [1]. The propargyl group enables site-specific CuAAC conjugation to azide-functionalized proteins or peptides [2], while the extended PEG13 length provides greater steric shielding than shorter PEG4–PEG8 alternatives . The monodisperse nature ensures reproducible pharmacokinetic behavior batch-to-batch .

Application
Selection Property
Validation Focus
Extended-reach PROTAC synthesis
Heterobifunctional propargyl/bromide + PEG13 length
Ternary complex geometry and inter-domain distance compatibility
Conjugation to sterically hindered nucleophiles
Small bromide leaving group for efficient SN2
Reaction kinetics and steric tolerance assessment
Site-specific PEGylation for steric shielding studies
Monodisperse PEG13 with alkyne for CuAAC
Hydrodynamic radius and conjugate behavior characterization

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